molecular formula C19H16BrNO5 B214372 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214372
M. Wt: 418.2 g/mol
InChI Key: NEPMNPUPBVNYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is also known as YKL-06-061 and has been studied for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been reported to inhibit acetylcholinesterase activity, which may contribute to its potential therapeutic effects in Alzheimer's disease. It has also been reported to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity, reduce oxidative stress, and inhibit inflammation. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential therapeutic effects in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to study its effects on other biochemical pathways such as autophagy and mitochondrial function. Furthermore, it would be interesting to investigate its potential as a drug candidate and to develop analogs with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been reported in the literature. One such method involves the reaction of 5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of a coupling reagent such as EDCI or HATU. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature or under reflux conditions. The product is obtained in good yield after purification by column chromatography or recrystallization.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. It has been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anticancer effects. In addition, it has been investigated for its effects on inflammation, oxidative stress, and apoptosis.

properties

Product Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H16BrNO5

Molecular Weight

418.2 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C19H16BrNO5/c1-2-21-14-5-4-12(20)8-13(14)19(24,18(21)23)9-15(22)11-3-6-16-17(7-11)26-10-25-16/h3-8,24H,2,9-10H2,1H3

InChI Key

NEPMNPUPBVNYOQ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.